Potassium phthalimide
Overview
Description
Potassium phthalimide is a chemical compound with the formula C₈H₄KNO₂. It is the potassium salt of phthalimide and typically appears as fluffy, very pale yellow crystals. This compound is widely used as a reagent in organic synthesis, particularly in the Gabriel synthesis of primary amines .
Mechanism of Action
Target of Action
Potassium phthalimide, the potassium salt of phthalimide , is primarily used as a reagent in the Gabriel synthesis of amines . Its primary targets are various carbonyl compounds and allyl- and alkyl halides .
Mode of Action
This compound acts as an organocatalyst for the cyanosilylation of various carbonyl compounds under extremely mild conditions . It also serves as a reagent for the transformation of allyl- and alkyl halides into protected primary amines .
Biochemical Pathways
This compound is involved in the synthesis of dihydropyrano[3,2-c]chromene derivatives . This process involves treating cyano methylene compounds (malononitrile or ethyl cyanoacetate), aromatic aldehydes, and 4-hydroxycoumarin in the presence of this compound .
Pharmacokinetics
It is known that the compound is soluble in water , which can influence its bioavailability and distribution.
Result of Action
The primary result of this compound’s action is the synthesis of amines via the Gabriel synthesis . It also enables the cyanosilylation of carbonyl compounds and the transformation of allyl- and alkyl halides into protected primary amines .
Action Environment
This compound is typically used in aqueous media due to its solubility in water . The compound is stable under normal conditions , but it can decompose under high temperatures or in the presence of fire, releasing smoke and toxic nitrogen oxides . Therefore, a well-ventilated environment is recommended during its use .
Biochemical Analysis
Biochemical Properties
Potassium phthalimide has been utilized as a reagent in the synthesis of primary amines by the Gabriel method . It has also been employed as a catalyst for the preparation of cyanohydrin trimethylsilyl
Molecular Mechanism
The molecular mechanism of this compound involves the deprotonation of the nitrogen of the phthalimide to create this compound . This reaction is part of the Gabriel synthesis of primary amines .
Dosage Effects in Animal Models
One phthalimide derivative showed anti-angiogenic activity and no teratogenicity in zebrafish embryos .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium phthalimide can be synthesized by adding a hot solution of phthalimide in ethanol to a solution of potassium hydroxide in ethanol. The desired product precipitates out of the solution . Another method involves heating phthalic anhydride with aqueous ammonia to form phthalimide, which is then treated with potassium hydroxide in ethanol to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting phthalimide with potassium hydroxide in ethanol. The reaction is typically carried out under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Potassium phthalimide undergoes various chemical reactions, including:
Substitution Reactions: It is commonly used in the Gabriel synthesis to produce primary amines.
Condensation Reactions: It can react with organic halides in dimethylformamide to form N-alkylated phthalimides.
Common Reagents and Conditions:
Alkyl Halides: Used in the Gabriel synthesis to form N-alkylphthalimides.
Dimethylformamide: Used as a solvent in condensation reactions.
Major Products Formed:
Primary Amines: Formed through the Gabriel synthesis.
N-Alkylphthalimides: Formed through substitution reactions.
Scientific Research Applications
Potassium phthalimide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of primary amines and other nitrogen-containing compounds.
Biology: It serves as a precursor in the synthesis of bioactive compounds, including pharmaceuticals.
Medicine: It is used in the synthesis of drugs and other therapeutic agents.
Industry: It is employed in the production of synthetic indigo, pigments, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Naphthalimide: A related compound with similar chemical properties but different structural features.
Uniqueness: this compound is unique due to its high nucleophilicity and stability, making it an ideal reagent for the Gabriel synthesis and other substitution reactions. Its ability to form stable salts and its solubility in water further enhance its utility in various chemical processes .
Properties
IUPAC Name |
potassium;isoindol-2-ide-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRHIOVKTDQVFC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)[N-]C2=O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
85-41-6 (Parent) | |
Record name | Potassium phthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5027358 | |
Record name | Potassium 1,3-dioxo-1,3-dihydroisoindol-2-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | Potassium phthalimide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6815 | |
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CAS No. |
1074-82-4 | |
Record name | Potassium phthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Isoindole-1,3(2H)-dione, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium 1,3-dioxo-1,3-dihydroisoindol-2-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-potassium phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | POTASSIUM PHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6KKA27DIL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | POTASSIUM PHTHALIMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5781 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of potassium phthalimide?
A1: this compound has the molecular formula C8H4KNO2 and a molecular weight of 185.22 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: While the provided research articles don't delve into detailed spectroscopic analysis of this compound itself, they frequently utilize techniques like 1H NMR, 13C NMR, and IR spectroscopy to characterize the products synthesized using this compound. [, , ] For instance, in a study on carborane triflates, researchers used 1H and 11B NMR to confirm the structures of compounds synthesized using this compound as a nucleophile. []
Q3: What is the primary application of this compound in organic synthesis?
A3: this compound is widely recognized as a reagent in the Gabriel synthesis, a method to prepare primary amines from alkyl halides. [] This involves reacting this compound with an alkyl halide to form an N-alkylphthalimide, followed by hydrolysis or hydrazinolysis to yield the primary amine. []
Q4: Can you provide examples of reactions where this compound acts as a nucleophile?
A4: Certainly! this compound readily undergoes nucleophilic substitution reactions with various electrophiles. For example:
- Alkylation: It reacts with alkyl halides, including (alkoxymethylene)dimethylammonium chloride, to yield N-alkylphthalimides. [, ] This reaction proceeds with inversion of configuration, offering a stereoselective route to chiral amines. []
- Ring-Opening of Lactones: this compound can open lactone rings, such as γ-butyrolactone, leading to the formation of substituted butyric acid derivatives. [, ]
- Reaction with Carborane Triflates: this compound reacts with 1-trifluoromethanesulfonylmethyl-o-carborane, forming N-[(o-carboranyl-1-yl)methyl]phthalimide. []
Q5: Are there any examples of this compound used as a catalyst?
A5: Yes, this compound has demonstrated catalytic activity in several organic transformations. For instance, it catalyzes:
- Knoevenagel Condensation: In aqueous media, this compound efficiently promotes the condensation of salicylaldehydes with activated β-dicarbonyl compounds, leading to various substituted coumarins. []
- Multicomponent Reactions: It facilitates the synthesis of amino-benzochromenes through one-pot multicomponent reactions involving cyano-methylene compounds, aromatic aldehydes, and naphtholic compounds in water. []
- Synthesis of Benzo[5,6]chromene Derivatives: It catalyzes the three-component reaction of arylglyoxal monohydrates, β-naphthol, and barbituric acid (or thiobarbituric acid) in water, producing benzo[5,6]chromene derivatives and their sulfur analogs. [, ]
Q6: How does this compound contribute to green chemistry practices?
A6: this compound aligns with green chemistry principles by enabling reactions in environmentally friendly solvents like water. [, , , ] Its use as a catalyst further reduces waste generation compared to stoichiometric reagents. [, , ] Additionally, its ability to promote reactions under mild conditions at room temperature minimizes energy consumption. []
Q7: Can this compound capture carbon dioxide?
A7: Yes, research indicates that this compound exhibits excellent carbon dioxide absorption capacity, capturing it almost equimolarly. [] The proposed mechanism involves the formation of a potassium carbamate intermediate. [] This property makes this compound a potential candidate for carbon capture and utilization technologies.
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